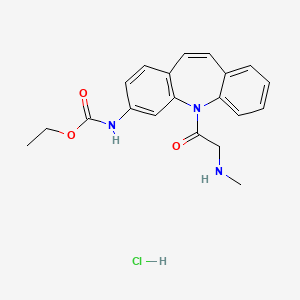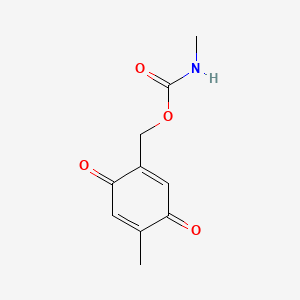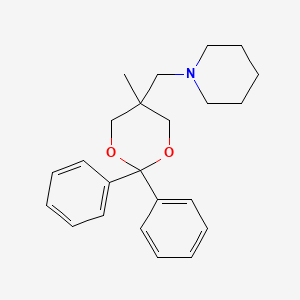![molecular formula C9H13N3O2S2 B12787742 3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione CAS No. 81411-31-6](/img/structure/B12787742.png)
3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 262143 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of NSC 262143 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve:
Initial Reactants: The process begins with specific organic molecules that undergo a series of reactions.
Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to proceed efficiently.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production of NSC 262143 may involve large-scale reactors and continuous processing methods to achieve high yields and purity.
Analyse Chemischer Reaktionen
NSC 262143 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: NSC 262143 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms.
Wissenschaftliche Forschungsanwendungen
NSC 262143 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development and disease treatment.
Industry: NSC 262143 is utilized in the production of various chemical products and materials, contributing to advancements in industrial chemistry.
Wirkmechanismus
The mechanism by which NSC 262143 exerts its effects involves specific molecular targets and pathways:
Molecular Targets: The compound interacts with particular enzymes or receptors, influencing their activity.
Pathways: These interactions can trigger a cascade of biochemical events, leading to changes in cellular function or signaling pathways.
Effects: The overall effect of NSC 262143 depends on the context of its use, whether it is modulating a biological process or acting as a catalyst in a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
NSC 262143 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 24521 and NSC 8500 share structural similarities but differ in their specific properties and applications.
Uniqueness: NSC 262143 stands out due to its particular reactivity and the specific conditions under which it is most effective. Its unique interactions with biological molecules also make it a valuable compound for medical research.
Eigenschaften
CAS-Nummer |
81411-31-6 |
|---|---|
Molekularformel |
C9H13N3O2S2 |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
3-ethylimino-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione |
InChI |
InChI=1S/C9H13N3O2S2/c1-4-10-9-15-7-6(14)12(3)8(16-9)5(13)11(7)2/h7-8H,4H2,1-3H3 |
InChI-Schlüssel |
GKYGKYMNADONIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C1SC2C(=O)N(C(S1)C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


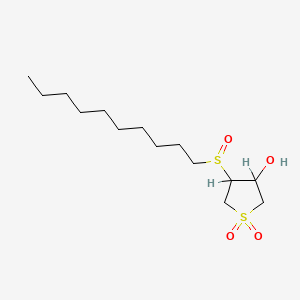

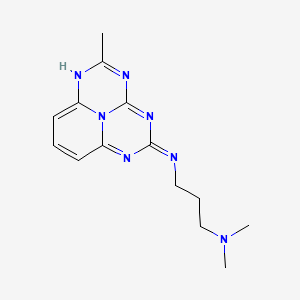
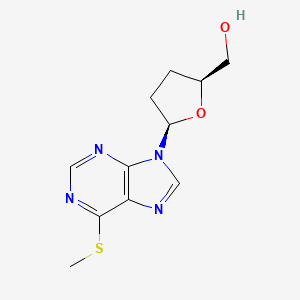
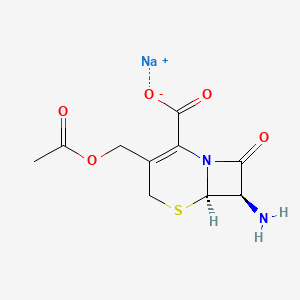
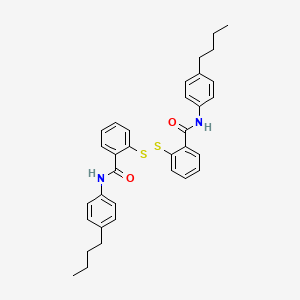
![Butyl[bis(chloromethyl)]methylsilane](/img/structure/B12787697.png)
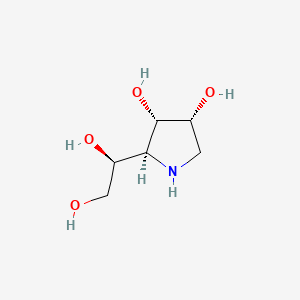
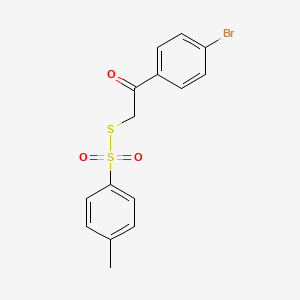
![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
